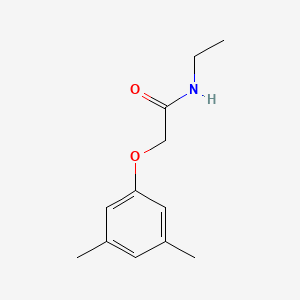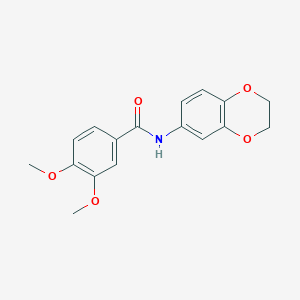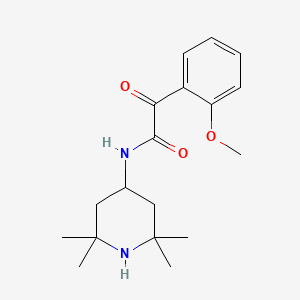![molecular formula C21H18N2O3 B3881342 [2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate](/img/structure/B3881342.png)
[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate
概要
説明
[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate is an organic compound with a complex structure that includes both quinoline and acetamidophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the acetamidophenyl group through a series of reactions. The final step involves the acetylation of the compound to form the acetate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .
化学反応の分析
Types of Reactions
[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
科学的研究の応用
Chemistry
In chemistry, [2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of [2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups and overall structure.
Linalyl acetate derivatives: These compounds have similar ester functional groups but differ in their core structures.
Uniqueness
What sets [2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate apart is its combination of the quinoline and acetamidophenyl groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
特性
IUPAC Name |
[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14(24)22-19-8-4-3-6-16(19)10-12-18-13-11-17-7-5-9-20(21(17)23-18)26-15(2)25/h3-13H,1-2H3,(H,22,24)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRHMXTMRCMKO-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3881262.png)
![3,4,5-trimethoxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B3881269.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)

methanol](/img/structure/B3881277.png)
![1-[(2',6'-dimethoxybiphenyl-4-yl)methyl]piperidine](/img/structure/B3881282.png)

![3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE](/img/structure/B3881293.png)
![2-[[(E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]acetic acid](/img/structure/B3881301.png)

![N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide;hydrochloride](/img/structure/B3881315.png)
![N-[4-(allyloxy)phenyl]nicotinamide](/img/structure/B3881328.png)


